2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a benzyl group. It is used in various scientific research applications due to its potential biological activities.
Scientific Research Applications
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It’s known that the [1,2,4]triazolo[4,3-a]quinoline derivatives have been utilized in the design of potent and selective aldosterone synthase inhibitors with antihypertensive activity . They have also been used as prospective antitumor , anticonvulsant , anti-inflammatory , and antimicrobial agents. The 4-Benzylpiperidine moiety is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Mode of Action
The mode of action of these compounds involves their interaction with their respective targets. For instance, the [1,2,4]triazolo[4,3-a]quinoline derivatives interact with aldosterone synthase, inhibiting its activity and thus exerting antihypertensive effects . The 4-Benzylpiperidine moiety acts as a monoamine releasing agent, increasing the levels of dopamine and norepinephrine in the synaptic cleft .
Biochemical Pathways
The biochemical pathways affected by these compounds are likely to be those involving their respective targets. For instance, the inhibition of aldosterone synthase by [1,2,4]triazolo[4,3-a]quinoline derivatives would affect the synthesis of aldosterone, a hormone that regulates blood pressure . The increase in monoamine levels caused by 4-Benzylpiperidine would affect neurotransmission in the brain .
Result of Action
The result of the action of these compounds would be dependent on their mode of action and the biochemical pathways they affect. For instance, the antihypertensive effects of [1,2,4]triazolo[4,3-a]quinoline derivatives would result from the inhibition of aldosterone synthase . The neurological effects of 4-Benzylpiperidine would result from increased monoamine levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of a compound are largely determined by its structure and the functional groups it contains. Both compounds contain functional groups such as sulfanyl, oxo, and amine groups, which can potentially interact with various enzymes, proteins, and other biomolecules These interactions could be through hydrogen bonding, electrostatic interactions, or covalent bonding, depending on the specific biomolecules involved
Cellular Effects
The cellular effects of a compound are determined by its interactions with various cellular components and processes. Given the presence of functional groups that can potentially interact with biomolecules, these compounds could influence cell function. They might impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of a compound refers to how it exerts its effects at the molecular level. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of a compound refer to changes in its effects over time in laboratory settings. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of a compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways that a compound is involved in can be determined by the enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of a compound within cells and tissues can be influenced by any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
The subcellular localization of a compound and any effects on its activity or function can be determined by any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under specific conditions to form the pyrimidine ring.
Final coupling: The final step involves coupling the intermediate compounds to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A monoamine releasing agent with similar selectivity for dopamine and norepinephrine.
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate: Another compound with a similar structure but different functional groups.
Uniqueness
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as both a monoamine releasing agent and a monoamine oxidase inhibitor makes it a valuable compound for research in neuropharmacology and related fields.
Properties
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-31-18-8-6-5-7-17(18)25-20(29)14-28-23(30)27-12-11-24-22(21(27)26-28)32-19-10-9-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDIXXAQLKULSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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